molecular formula C18H17N3O5S B2443733 (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-63-6

(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2443733
CAS No.: 864976-63-6
M. Wt: 387.41
InChI Key: FYALGOCTQPXWNJ-HNENSFHCSA-N
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Description

(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
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Biological Activity

(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antioxidant properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C18_{18}H20_{20}N2_{2}O3_{3}S
  • Molecular Weight : 342.43 g/mol
  • CAS Number : 1112332-82-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. The following table summarizes findings related to its antiproliferative effects against various cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-73.1Induction of apoptosis
HCT1164.5Cell cycle arrest
HEK2935.0Inhibition of proliferation

The compound demonstrated significant antiproliferative activity, particularly against breast cancer cells (MCF-7), indicating its potential as a therapeutic agent in cancer treatment .

Antibacterial Activity

The antibacterial properties of this compound were evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values are presented in the table below:

Bacterial Strain MIC (µM) Activity Type
Staphylococcus aureus16Gram-positive bacteria
Escherichia coli32Gram-negative bacteria
Enterococcus faecalis8Gram-positive bacteria

These results indicate that this compound exhibits selective antibacterial activity, particularly against Gram-positive strains, which could be beneficial in treating infections caused by these pathogens .

Antioxidant Activity

Antioxidant properties were assessed using various assays, including DPPH and ABTS radical scavenging tests. The results are summarized below:

Assay Type IC50_{50} (µM) Comparison Standard
DPPH Scavenging25BHT (10 µM)
ABTS Scavenging30BHT (10 µM)

The compound showed promising antioxidant activity, suggesting its potential role in mitigating oxidative stress-related damage .

Case Studies

  • Study on Anticancer Efficacy : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant decrease in cell viability, with IC50_{50} values indicating strong antiproliferative effects. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways.
  • Antibacterial Evaluation : In another study focusing on its antibacterial properties, the compound was tested against a panel of bacterial strains. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable potency against Enterococcus faecalis.

Properties

IUPAC Name

4-methoxy-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-25-10-9-20-15-8-5-13(21(23)24)11-16(15)27-18(20)19-17(22)12-3-6-14(26-2)7-4-12/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYALGOCTQPXWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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